

3-Nitrothiophene: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrothiophene

Cat. No.: B186523

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **3-Nitrothiophene** is a pivotal heterocyclic building block in the field of organic synthesis. Its unique electronic properties, arising from the electron-withdrawing nitro group on the thiophene ring, render it a versatile precursor for the synthesis of a wide array of functionalized molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of **3-nitrothiophene**, with a particular focus on its role in the development of pharmaceuticals and functional materials. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

3-Nitrothiophene is a crystalline solid with the molecular formula $C_4H_3NO_2S$ and a molecular weight of 129.14 g/mol. A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of **3-Nitrothiophene**

Property	Value
Molecular Formula	C ₄ H ₃ NO ₂ S
Molecular Weight	129.14 g/mol
Appearance	Pale yellow to brown crystalline solid
Melting Point	75-78 °C
Boiling Point	225-226 °C
CAS Number	822-84-4

Table 2: Spectroscopic Data for **3-Nitrothiophene**

Spectroscopy	Key Data
¹ H NMR (CDCl ₃)	δ 8.28 (dd, J=1.5, 3.0 Hz, 1H), 7.68 (dd, J=1.5, 5.1 Hz, 1H), 7.42 (dd, J=3.0, 5.1 Hz, 1H)
¹³ C NMR (CDCl ₃)	δ 151.1, 128.9, 126.9, 120.2
FT-IR (KBr)	ν (cm ⁻¹) ~3100 (C-H aromatic), 1510 (asymmetric NO ₂ stretch), 1340 (symmetric NO ₂ stretch)
Mass Spectrometry (EI)	m/z (%) 129 (M ⁺ , 100), 83, 71, 45

Synthesis of 3-Nitrothiophene

The most common method for the synthesis of **3-nitrothiophene** is the direct nitration of thiophene. This reaction typically yields a mixture of 2-nitrothiophene and **3-nitrothiophene**, with the 2-isomer being the major product.^[1] Separation of the isomers can be achieved by fractional crystallization or chromatography.

Experimental Protocol: Nitration of Thiophene

Materials:

- Thiophene

- Fuming nitric acid
- Acetic anhydride
- Glacial acetic acid
- Ice
- Sodium carbonate solution
- Ether

Procedure:

- In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 84 g (1 mole) of thiophene in 340 mL of acetic anhydride is prepared.[2]
- A separate solution of 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid is prepared and cooled.[2]
- Half of the nitric acid solution is added to the flask and the mixture is cooled to 10 °C.[2]
- With vigorous stirring, half of the thiophene solution is added dropwise, maintaining the temperature below room temperature.[2]
- The remainder of the nitric acid solution is then added, followed by the dropwise addition of the remaining thiophene solution.[2]
- The reaction mixture is stirred at room temperature for two hours.[2]
- The mixture is then poured onto crushed ice, and the precipitated crude nitrothiophene is collected by filtration.[2]
- The crude product, a mixture of 2- and **3-nitrothiophene**, is washed with cold water and dried. The isomers can be separated by fractional crystallization from ethanol, where the less soluble **3-nitrothiophene** crystallizes first.

$\text{HNO}_3, \text{Ac}_2\text{O}$

Thiophene

Nitration

Mixture of
2-Nitrothiophene and
3-NitrothiopheneFractional
Crystallization

3-Nitrothiophene

 Nu^-

2-Halo-3-nitrothiophene

+ Nu^- Meisenheimer Complex
(intermediate)- Halo^-

2-Nu-3-nitrothiophene

[H]

3-Nitrothiophene

Reduction

3-Aminothiophene

Sonogashira Coupling

Terminal Alkyne

3-Halothiophene

Pd/Cu catalyst, Base

3-Alkynylthiophene

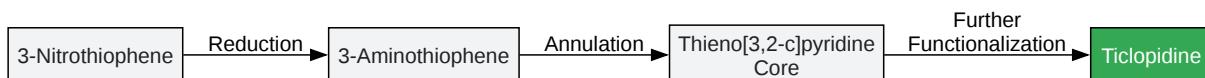
Heck Reaction

Alkene

3-Halothiophene

Pd catalyst, Base

3-Vinylthiophene


Suzuki Coupling

Ar-B(OH)₂

3-Halothiophene

Pd catalyst, Base

3-Arylthiophene

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-Nitrothiophene: A Versatile Scaffold for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186523#3-nitrothiophene-as-a-building-block-in-organic-synthesis\]](https://www.benchchem.com/product/b186523#3-nitrothiophene-as-a-building-block-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com